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Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358 Get Quote

Technical Support Center: GSK1702934A
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in mitigating the rundown of currents induced by the TRPC3/6

activator, GSK1702934A.

Troubleshooting Guides
Problem: Rapid Rundown of GSK1702934A-Induced
Currents
Question: I am observing a rapid decrease in the current amplitude shortly after activating

TRPC channels with GSK1702934A in my whole-cell patch-clamp experiments. How can I

obtain more stable recordings?

Answer: The rundown of GSK1702934A-induced currents is a common issue in whole-cell

patch-clamp recordings. This phenomenon is often attributed to the dialysis of essential

intracellular components and the activation of signaling pathways that lead to channel

desensitization. Here are several strategies to mitigate this issue, ranked from the most

common and straightforward to more targeted approaches.

1. Supplementation of the Intracellular Solution with ATP and GTP:
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Rationale: The stability of many ion channels, including TRPC channels, is dependent on the

intracellular concentration of ATP and GTP. These nucleotides are crucial for various cellular

processes, including the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key

positive regulator of TRPC channel activity. The dialysis of ATP and GTP from the cell into

the patch pipette during whole-cell recording can lead to a depletion of PIP2 and subsequent

current rundown.

Recommendation: Supplement your intracellular (pipette) solution with Mg-ATP and Na-GTP.

2. Direct Inclusion of PIP2 in the Intracellular Solution:

Rationale: TRPC channels, particularly TRPC5 which can be activated by GSK1702934A,

are sensitive to the levels of plasma membrane PIP2. Depletion of PIP2 through

phospholipase C (PLC) activation can lead to channel desensitization. Directly including a

soluble form of PIP2 in the patch pipette can help maintain a stable level of this phospholipid

at the channel's vicinity, thereby counteracting rundown.

Recommendation: Add a short-chain, soluble analog of PIP2, such as diC8-PIP2, to your

intracellular solution.

3. Inhibition of Protein Kinase C (PKC):

Rationale: Activation of Gq-coupled receptors, which can occur downstream of some

signaling pathways, leads to the production of diacylglycerol (DAG) and subsequent

activation of Protein Kinase C (PKC). PKC can phosphorylate TRPC channels, leading to

their desensitization and contributing to current rundown.[1][2] While GSK1702934A directly

activates TRPC3/6 channels, bypassing the need for PLC-mediated DAG production,

endogenous activity of PKC or activation through other pathways can still contribute to

rundown.[3]

Recommendation: Include a broad-spectrum or specific PKC inhibitor in your intracellular

solution or pre-incubate the cells with a membrane-permeant PKC inhibitor.

4. Use of Perforated Patch-Clamp Technique:

Rationale: The perforated patch-clamp configuration provides electrical access to the cell

interior while preserving the endogenous intracellular milieu, including second messengers
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and signaling molecules that are often washed out in the conventional whole-cell mode. This

technique can significantly reduce current rundown.

Recommendation: If rundown persists despite optimizing the intracellular solution, consider

using the perforated patch-clamp technique with agents like amphotericin B or nystatin.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK1702934A?

A1: GSK1702934A is a potent and selective activator of the TRPC3 and TRPC6 channels.[3]

[4][5][6][7][8] It directly stimulates the channel by binding to an extracellular site formed by the

pore helix and the S6 transmembrane helix, bypassing the need for phospholipase C (PLC)

activation and diacylglycerol (DAG) production.[9][10][11]

Q2: Why do GSK1702934A-induced currents run down?

A2: The rundown of GSK1702934A-induced currents is likely due to mechanisms that affect

TRPC channel stability in general. For TRPC5, which shares homology with TRPC3 and

TRPC6, rundown is strongly linked to the depletion of phosphatidylinositol 4,5-bisphosphate

(PIP2) from the plasma membrane and phosphorylation of the channel by Protein Kinase C

(PKC).[1][12][13][14][15][16][17] During whole-cell patch-clamp recordings, essential

intracellular components that maintain PIP2 levels, such as ATP and GTP, are dialyzed from

the cell, leading to a decrease in channel activity over time.

Q3: What are the recommended concentrations of ATP, GTP, and PIP2 in the intracellular

solution to prevent rundown?

A3: While the optimal concentrations can be cell-type dependent, a good starting point for your

intracellular solution is:

Mg-ATP: 2-4 mM

Na-GTP: 0.2-0.5 mM

diC8-PIP2: 10-50 µM

Q4: Which PKC inhibitors are suitable for mitigating rundown, and at what concentrations?
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A4: Several PKC inhibitors can be used. The choice may depend on the specific PKC isoforms

present in your experimental system.

Chelerythrine: 1 µM (a broad-spectrum PKC inhibitor)[1]

GF109203X (Bisindolylmaleimide I): 100 nM (a potent and selective inhibitor of conventional

and novel PKC isoforms)[1]

Gö6983: 500 nM (a broad-spectrum PKC inhibitor)[18] These can be included in the

intracellular solution or pre-incubated with the cells.

Q5: Is the rundown phenomenon specific to GSK1702934A?

A5: No, current rundown is a common challenge in the study of many TRP channels,

regardless of the agonist used. The underlying mechanisms involving the depletion of essential

intracellular factors like ATP and PIP2, and regulation by protein kinases, are general features

of TRP channel physiology.

Data Presentation
Table 1: Summary of Quantitative Data on Mitigating TRPC5 Current Rundown
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Mitigation
Strategy

Agent Concentration
Effect on
TRPC5 Current
Rundown

Reference

PIP2

Supplementation
diC8-PIP2 200 µM

Reduced the

extent of

carbachol-

induced current

decrease from

~99% to ~48%

remaining

current.

[12]

diC8-PIP2 200 µM

Decreased the

rate and extent

of PMA-induced

desensitization.

[12][16]

PKC Inhibition Chelerythrine 1 µM

Inhibited

desensitization of

carbachol-

activated TRPC5

currents.

[1]

GF109203X 100 nM

Inhibited

desensitization of

carbachol-

activated TRPC5

currents.

[1]

Gö6983 500 nM

Slowed the

decay of

histamine-

induced TRPC6

activity.

[18]

Experimental Protocols
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Standard Whole-Cell Patch-Clamp Protocol for
Recording GSK1702934A-induced Currents

Cell Culture: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the TRPC

channel of interest on glass coverslips.

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Standard Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA. Adjust pH to 7.2 with

CsOH.

Electrophysiological Recording:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the internal solution.

Establish a whole-cell recording configuration.

Hold the cell at a membrane potential of -60 mV.

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to

elicit currents.

Perfuse the cell with the external solution containing the desired concentration of

GSK1702934A (EC₅₀ values are approximately 80 nM for TRPC3 and 440 nM for

TRPC6).[3]

Modified Intracellular Solution Protocol to Mitigate
Current Rundown

Prepare the following modified intracellular solution (in mM):

120 Cs-Methanesulfonate

10 CsCl
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10 HEPES

4 Mg-ATP

0.3 Na-GTP

0.1 EGTA

Adjust pH to 7.2 with CsOH.

Optional additions for enhanced stability:

Add 10-50 µM diC8-PIP2 to the intracellular solution immediately before use.

Include a PKC inhibitor such as 100 nM GF109203X.

Follow the standard whole-cell patch-clamp protocol using this modified intracellular solution.

Visualizations
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Caption: Signaling pathway illustrating the mechanisms of TRPC channel rundown.
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Caption: Experimental workflow for mitigating GSK1702934A-induced current rundown.
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Caption: Troubleshooting logic for addressing GSK1702934A-induced current rundown.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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